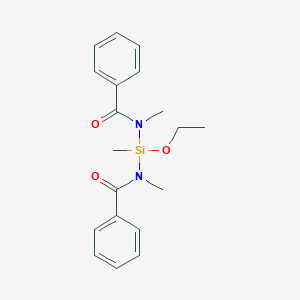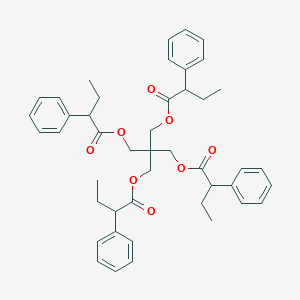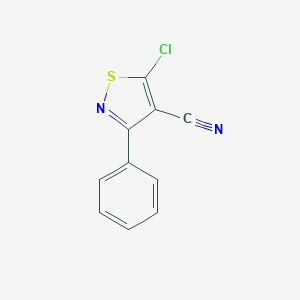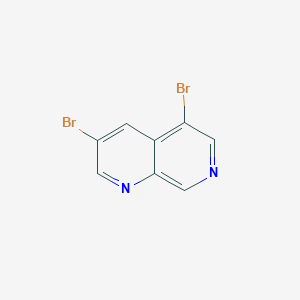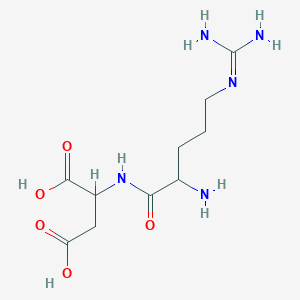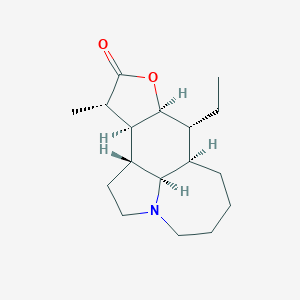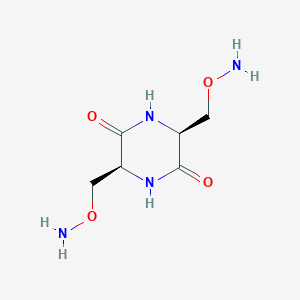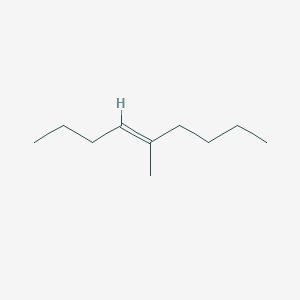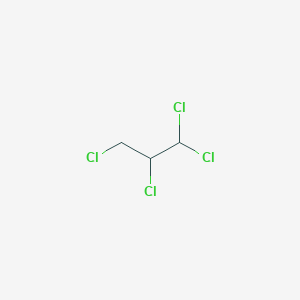
1,1,2,3-Tetracloropropano
Descripción general
Descripción
1,1,2,3-Tetrachloropropane is an organic compound with the molecular formula C₃H₄Cl₄. It is a chlorinated hydrocarbon, characterized by the presence of four chlorine atoms attached to a three-carbon propane backbone. This compound is of interest due to its applications in various industrial processes and its role as an intermediate in the synthesis of other chemicals.
Aplicaciones Científicas De Investigación
1,1,2,3-Tetrachloropropane has several applications in scientific research and industry:
Chemical Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pesticides and pharmaceuticals.
Material Science: The compound is used in the production of specialty polymers and resins, contributing to the development of advanced materials with unique properties.
Environmental Studies: Researchers study the environmental impact and degradation pathways of chlorinated hydrocarbons, including 1,1,2,3-tetrachloropropane, to understand their behavior in ecosystems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,2,3-Tetrachloropropane can be synthesized through multiple routes. One common method involves the chlorination of 1,2,3-trichloropropane. This process typically uses chlorine gas in the presence of actinic light to facilitate the chlorination reaction . The reaction conditions often include maintaining a specific temperature range and controlling the concentration of reactants to optimize yield.
Industrial Production Methods: In an industrial setting, 1,1,2,3-tetrachloropropane is produced through a multi-step process. Initially, 1,2,3-trichloropropane is chlorinated to form a mixture of chlorinated products. This mixture is then subjected to fractional distillation to separate 1,1,2,3-tetrachloropropane from other by-products . The separated compound may undergo further purification to achieve the desired purity for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,2,3-Tetrachloropropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in 1,1,2,3-tetrachloropropane can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols or other derivatives.
Dehydrochlorination: This reaction involves the removal of hydrogen chloride (HCl) from the molecule, resulting in the formation of unsaturated compounds like tetrachloropropene.
Common Reagents and Conditions:
Substitution Reactions: Typically, strong bases like sodium hydroxide or potassium hydroxide are used as reagents. The reaction is often carried out in an aqueous or alcoholic medium at elevated temperatures.
Dehydrochlorination: This reaction can be facilitated by using catalysts such as ferric chloride and heating the reaction mixture to temperatures ranging from 150°C to 200°C.
Major Products:
Substitution Reactions: Depending on the nucleophile used, products can include alcohols, ethers, or other substituted derivatives.
Dehydrochlorination: The major product is often 1,1,2,3-tetrachloropropene, an unsaturated compound with industrial significance.
Mecanismo De Acción
The mechanism of action of 1,1,2,3-tetrachloropropane primarily involves its reactivity with nucleophiles and its ability to undergo dehydrochlorination. The chlorine atoms in the molecule are susceptible to nucleophilic attack, leading to substitution reactions. Additionally, the presence of multiple chlorine atoms facilitates the elimination of hydrogen chloride, resulting in the formation of unsaturated compounds .
Comparación Con Compuestos Similares
1,1,1,3-Tetrachloropropane: This compound has a similar structure but differs in the position of chlorine atoms.
1,1,3,3-Tetrachloropropane: Another isomer with chlorine atoms at different positions, used in various chemical processes.
Uniqueness: 1,1,2,3-Tetrachloropropane is unique due to its specific arrangement of chlorine atoms, which influences its reactivity and the types of reactions it undergoes. This uniqueness makes it valuable in certain synthetic pathways and industrial applications where other isomers may not be as effective .
Propiedades
IUPAC Name |
1,1,2,3-tetrachloropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl4/c4-1-2(5)3(6)7/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQMVYQMVLAYRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871284 | |
| Record name | Propane, 1,1,2,3-tetrachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70871284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18495-30-2, 25641-62-7 | |
| Record name | 1,1,2,3-Tetrachloropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18495-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, 1,1,2,3-tetrachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018495302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, tetrachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025641627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1,1,2,3-tetrachloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propane, 1,1,2,3-tetrachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70871284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2,3-tetrachloropropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.512 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary reaction pathway of 1,1,2,3-Tetrachloropropane in an emulsion system?
A1: The research indicates that 1,1,2,3-Tetrachloropropane undergoes an elimination reaction in an emulsion system. This reaction is second order and primarily yields 1,1,3-trichloropropene-2. [] Minor products include cis- and trans-1,2,3-trichloropropene. [] This suggests that the reaction proceeds mainly via the removal of a hydrogen and a chlorine atom from the 1,1,2,3-Tetrachloropropane molecule.
Q2: How does surfactant concentration influence the reaction kinetics of 1,1,2,3-Tetrachloropropane elimination in an emulsion system?
A2: The research highlights a complex relationship between surfactant concentration and the rate constant of the elimination reaction. [] Initially, the rate constant increases with increasing surfactant concentration until a critical concentration is reached. [] Beyond this point, the rate constant decreases, ultimately reaching a plateau. This behavior suggests that surfactants play a crucial role in the reaction, potentially influencing the formation and stability of the emulsion, thereby affecting the availability of reactants at the interface.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



